N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-nitroaniline with a thiadiazole derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently. Common reagents used in the synthesis include acetic anhydride, sulfur, and various solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiadiazole ring or the nitrophenyl group.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Potential use in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific interactions with biological targets. It may involve binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(4-nitrophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(4-nitrophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Uniqueness
N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-11-4-2-3-5-14(11)16-19-17(26-20-16)25-10-15(22)18-12-6-8-13(9-7-12)21(23)24/h2-9H,10H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNONQTWMLCYTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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